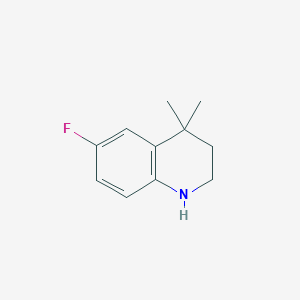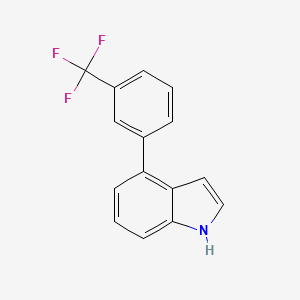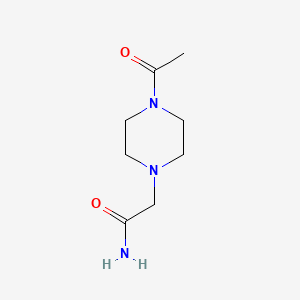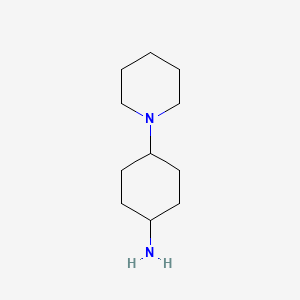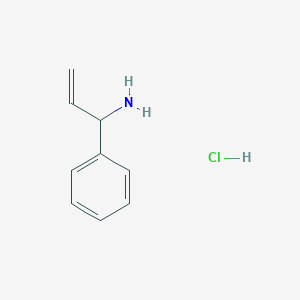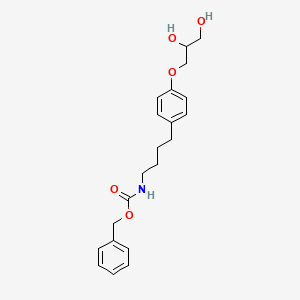
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Overview
Description
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FN3O and its molecular weight is 139.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a compound that can be involved in chemical syntheses, particularly as an intermediate in the creation of various bioactive molecules and natural products. Its structure allows for potential applications in the development of enantioselective synthesis processes. Enantioselective synthesis is crucial for creating compounds with specific stereochemistry, a property that can significantly affect the biological activity of molecules. The review by Desimoni, Faita, and Quadrelli (2018) highlights the importance of dihydropyran derivatives, which share a similar structural motif with this compound, as chiral building blocks in synthesizing bioactive molecules and natural products. This demonstrates the compound's relevance in medicinal chemistry and drug design, emphasizing its utility in constructing complex molecules with high chiral precision and molecular complexity (Desimoni, Faita, & Quadrelli, 2018).
Role in Fluorinated Compound Synthesis
The unique properties of fluorinated compounds, such as increased stability and lipophilicity, make them desirable in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in molecules can profoundly affect their physical, chemical, and biological properties. Howard, Hoy, O'Hagan, and Smith (1996) provide an insight into the role of organic fluorine as a hydrogen bonding acceptor, which is relevant to understanding how modifications like fluorination can alter the interaction profile of a molecule, such as this compound, with its biological targets. This information is crucial for drug design, where the strength and specificity of hydrogen bonds can influence the efficacy and selectivity of drug molecules (Howard, Hoy, O'Hagan, & Smith, 1996).
Environmental and Safety Aspects
Understanding the environmental and health implications of fluorinated compounds is crucial, especially given the increasing scrutiny on per- and polyfluoroalkyl substances (PFAS). Henry et al. (2018) critically review the application of polymers of low concern regulatory criteria to fluoropolymers, highlighting that despite the structural similarities that fluoropolymers share with other PFAS, they possess distinct properties that make them less concerning from an environmental and health perspective. This review suggests that compounds like this compound, when part of fluoropolymer structures, might not pose significant environmental or health risks, supporting their continued use in specialized applications where their unique properties are indispensable (Henry et al., 2018).
Mechanism of Action
Target of Action
The compound 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, also known as 6-fluoro-3-hydroxypyrazine-2-carbonitrile, is a potent inhibitor of RNA polymerase . RNA polymerase is an enzyme that is crucial for the replication of RNA viruses .
Mode of Action
Upon cellular uptake, the compound is converted to its active form that inhibits the viral RNA-dependent RNA polymerase (RdRp) enzyme . This inhibition consequently disrupts the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the RNA polymerase, it prevents the synthesis of viral RNA, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It’s known that the compound is converted to its active form upon cellular uptake .
Result of Action
The primary result of the compound’s action is the inhibition of viral replication. This leads to a decrease in the viral load and potentially aids in the recovery of the infected individual .
Safety and Hazards
The safety information available indicates that 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells . Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK), thereby modulating cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production, while in the nucleus, it can affect gene expression and DNA repair processes.
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHACRGZWYTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232602 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-31-8 | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
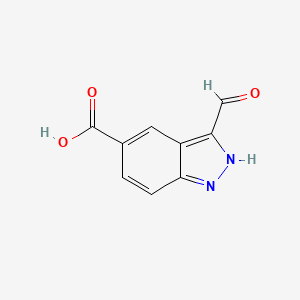
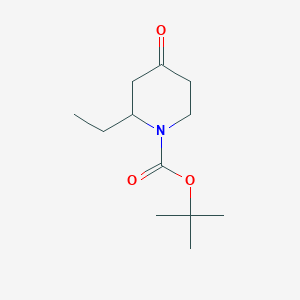

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
